
2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique structure, which includes a bromine and fluorine atom attached to a benzene ring, along with a hydroxy and carboximidamide group. It is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The hydroxy and carboximidamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboximidamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide can be compared with similar compounds such as:
2-Bromo-5-fluorobenzaldehyde: This compound lacks the hydroxy and carboximidamide groups, making it less versatile in terms of hydrogen bonding and enzyme inhibition.
2-Bromo-5-fluorobenzoic acid: This compound has a carboxylic acid group instead of the carboximidamide group, which can affect its reactivity and interaction with biological molecules.
2-Bromo-5-fluoroaniline: This compound has an amino group instead of the hydroxy and carboximidamide groups, leading to different chemical and biological properties.
The uniqueness of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules.
Propiedades
Fórmula molecular |
C7H6BrFN2O |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
Clave InChI |
UNPLRUDHIXPQPC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)/C(=N/O)/N)Br |
SMILES canónico |
C1=CC(=C(C=C1F)C(=NO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


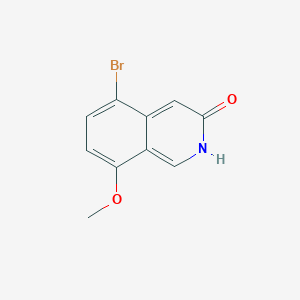
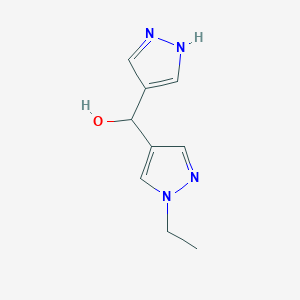


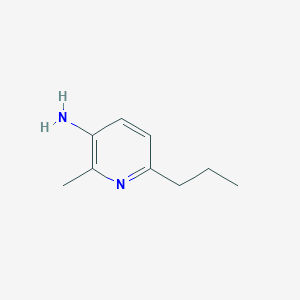
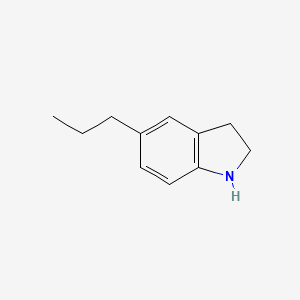

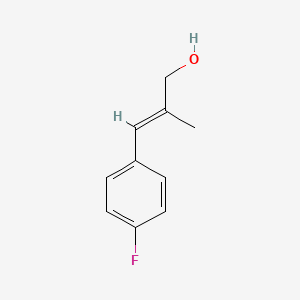
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)


![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
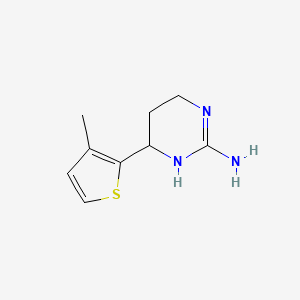
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
